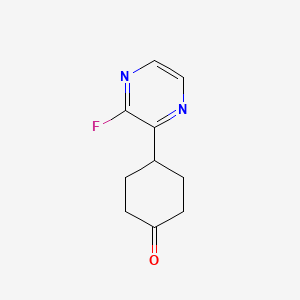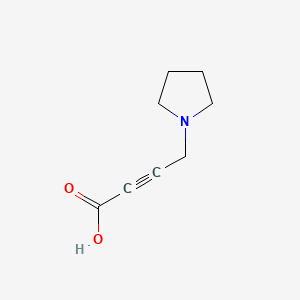
4-(1-Pyrrolidinyl)-2-butynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Pyrrolidinyl)-2-butynoic acid is a chemical compound that features a pyrrolidine ring attached to a butynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)-2-butynoic acid typically involves the reaction of pyrrolidine with butynoic acid derivatives under specific conditions. One common method includes the use of a base to deprotonate the butynoic acid, followed by nucleophilic substitution with pyrrolidine. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for the handling of reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Pyrrolidinyl)-2-butynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the butynoic acid moiety to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the butynoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-(1-Pyrrolidinyl)-2-butynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Pyrrolidinyl)-2-butynoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The butynoic acid moiety can participate in covalent bonding with target proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the butynoic acid moiety.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolidinone: A derivative with a carbonyl group, used in various chemical applications.
Uniqueness
4-(1-Pyrrolidinyl)-2-butynoic acid is unique due to the combination of the pyrrolidine ring and the butynoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields of research and industry.
Properties
CAS No. |
38346-98-4 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylbut-2-ynoic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-2,5-7H2,(H,10,11) |
InChI Key |
BJFBOTPLASYWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4R)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8744881.png)
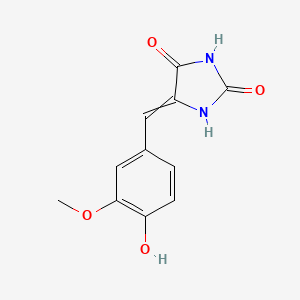



![11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl 4-nitrophenyl carbonate](/img/structure/B8744914.png)
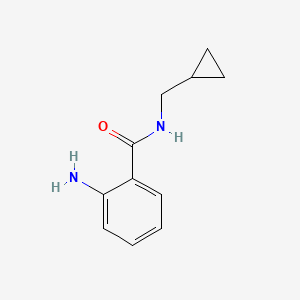
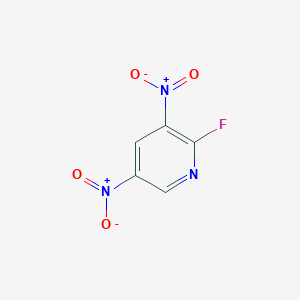

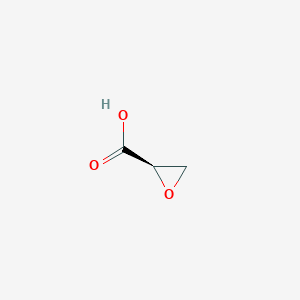
![5-(4-Morpholinylsulfonyl)-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B8744966.png)

